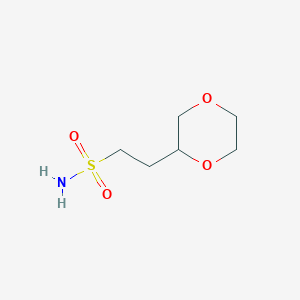
Carbamato de ((4-(piperidin-2-il)tetrahidro-2H-piran-4-il)metil)terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate: is a chemical compound with the molecular formula C16H30N2O3 and a molecular weight of 298.43 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis.
Aplicaciones Científicas De Investigación
tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate has several scientific research applications:
Métodos De Preparación
The synthesis of tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidinyl oxane derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired biological effect .
Comparación Con Compuestos Similares
tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate can be compared with other similar compounds such as:
tert-butyl n-{[4-(piperidin-4-yl)oxan-4-yl]methyl}carbamate: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
tert-butyl n-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate: This compound contains a hydroxymethyl group instead of the oxane ring, leading to different chemical properties and applications.
The uniqueness of tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate lies in its specific substitution pattern and the presence of the oxane ring, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
tert-butyl N-[(4-piperidin-2-yloxan-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)21-14(19)18-12-16(7-10-20-11-8-16)13-6-4-5-9-17-13/h13,17H,4-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAECVPVACDCMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2530993.png)



![ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2530998.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)
![N-(1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-4-(methylsulfanyl)-1-oxobutan-2-yl)acetamide](/img/structure/B2531000.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)
![tert-butyl3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2531008.png)



![bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride](/img/structure/B2531013.png)
